molecular formula C7H18Cl2N2O2 B1458780 Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride CAS No. 1956386-55-2

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride

Cat. No. B1458780
M. Wt: 233.13 g/mol
InChI Key: NMRRDLGOFZRYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride” is a chemical compound with the CAS Number: 1956386-55-2 . It has a molecular weight of 233.14 and its molecular formula is C7H18Cl2N2O2 . The compound is a solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride” and its Inchi Code is 1S/C7H16N2O2.2ClH/c1-11-7(10)6(2-4-8)3-5-9;;/h6H,2-5,8-9H2,1H3;2*1H . This information can be used to deduce the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride” is a solid in its physical form . Its molecular weight is 233.14 and its molecular formula is C7H18Cl2N2O2 . Unfortunately, the boiling point and other physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmaceutical Research

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride: is utilized in pharmaceutical research as a building block for the synthesis of more complex molecules. Its structure, which includes multiple amine groups, makes it a candidate for creating novel compounds with potential therapeutic effects . It can be used to develop new medications, particularly in the realm of neurology, due to the presence of aminoethyl groups which are often found in neurotransmitter analogs.

properties

IUPAC Name

methyl 4-amino-2-(2-aminoethyl)butanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(2-4-8)3-5-9;;/h6H,2-5,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRRDLGOFZRYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride
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Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride
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Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride
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Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride
Reactant of Route 5
Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride
Reactant of Route 6
Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride

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